左旋氯苯那敏

描述

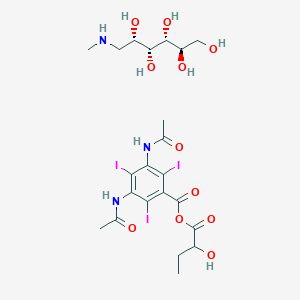

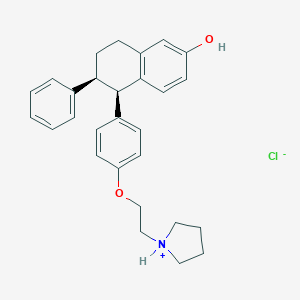

Levocloperastine, also known as (+)-levocloperastine, is a synthetic derivative of the naturally occurring alkaloid cloperastine. It is a member of the piperidine family, which is a class of organic compounds. It has been used in scientific research since the early 2000s, and is commonly used in laboratory experiments as an agonist of the muscarinic acetylcholine receptor.

科学研究应用

Antitussive Efficacy

Levocloperastine is primarily recognized for its antitussive (cough-suppressing) properties. It acts on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree . Clinical trials have demonstrated that Levocloperastine has a faster onset of action and produces greater reductions in the intensity and frequency of cough compared to DL-cloperastine, codeine, and levodropropizine .

Pediatric Cough Management

In pediatric care, Levocloperastine has been shown to reduce night-time awakenings and irritability associated with cough . Its dual mechanism of action makes it a suitable option for treating cough in children, offering an effective alternative with improved tolerability.

Chronic Obstructive Pulmonary Disease (COPD)

Levocloperastine has been evaluated for its effects on cough-related symptoms in patients with COPD. Treatment with Levocloperastine for 6 days showed changes in cough-related symptoms, indicating its potential as a therapeutic agent in managing COPD-associated cough .

ACE-Inhibitor-Induced Cough

Patients on ACE-inhibitor therapy often experience a persistent cough as a side effect. Levocloperastine has been found effective in treating this specific type of cough in adults, providing a therapeutic option for those affected by ACE-inhibitor-induced cough .

Pharmacokinetic Profile

The pharmacokinetic behavior of Levocloperastine is characterized by a two-compartmental model with an absorption phase, similar to that of the racemic compound DL-cloperastine . This profile is crucial for understanding the drug’s distribution and elimination, which is essential for optimizing dosing regimens.

Formulation Improvements

Advancements in pharmaceutical formulations have led to the development of Levocloperastine fendizoate suspension with enhanced dissolution and resuspendability . This improvement in the physical properties of the drug increases its efficacy and patient compliance.

Safety and Tolerability

Preclinical studies have shown that Levocloperastine is well tolerated in rodents and dogs, with no clinically significant cardiovascular or gastrointestinal adverse events . This safety profile is important for its acceptance in clinical settings.

Comparative Efficacy Studies

Comparative studies have placed Levocloperastine against standard antitussive agents, demonstrating its efficacy and rapid action in treating chronic nonproductive cough . These studies help establish Levocloperastine as a competitive option in the antitussive drug market.

作用机制

Target of Action

Levocloperastine acts on both the central bulbar cough centre and on peripheral receptors in the tracheobronchial tree . These are the primary targets of Levocloperastine, and they play a crucial role in its antitussive effects.

Mode of Action

Levocloperastine’s dual mechanism of action involves interaction with its targets, leading to significant changes. It acts on the central bulbar cough centre and peripheral receptors in the tracheobronchial tree, effectively suppressing the cough reflex . This interaction leads to a reduction in the intensity and frequency of cough .

Biochemical Pathways

Its antitussive effects are similar to those observed with codeine, suggesting it may affect similar pathways

Pharmacokinetics

The pharmacokinetic behavior of Levocloperastine is best described by a two-compartmental model with an absorption phase . This behavior is similar to that of the racemic compound DL-cloperastine

Result of Action

The molecular and cellular effects of Levocloperastine’s action result in significant antitussive effects. It reduces the intensity and frequency of cough, with effects observed after the first day of treatment . In children, Levocloperastine reduces night-time awakenings and irritability; in adults, it is also effective in treating ACE-inhibitor cough .

Action Environment

It is generally well-tolerated, with no evidence of clinically significant central adverse events

属性

IUPAC Name |

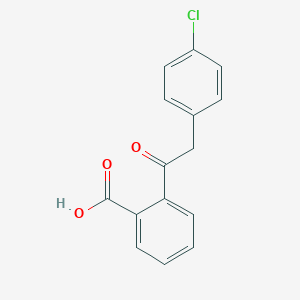

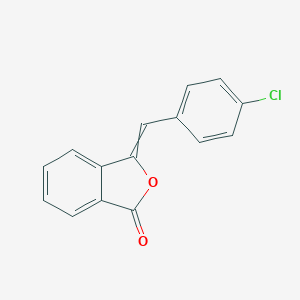

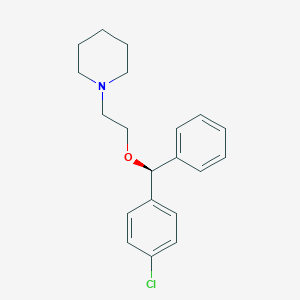

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNXBVJLPJNOSI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levocloperastine | |

CAS RN |

132301-89-4 | |

| Record name | Levocloperastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132301894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCLOPERASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V54164FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Levocloperastine as an antitussive agent?

A1: Levocloperastine exerts its antitussive effects through a dual mechanism: centrally acting on the cough center in the brain and peripherally by targeting receptors in the tracheobronchial tree []. While the precise receptor targets are not fully elucidated in the provided research, this dual action contributes to its effectiveness in suppressing cough.

Q2: How does the efficacy of Levocloperastine compare to other commonly used antitussive agents?

A2: Clinical trials have demonstrated that Levocloperastine exhibits comparable or superior efficacy to standard antitussive medications such as codeine, levodropropizine, and DL-cloperastine []. Importantly, it shows a more rapid onset of action, with improvements in cough symptoms often observed after the first day of treatment [, ].

Q3: Are there any advantages of Levocloperastine in terms of safety and tolerability compared to other antitussives?

A3: Levocloperastine demonstrates a favorable safety and tolerability profile. Studies indicate an absence of central nervous system adverse events, such as drowsiness, which are commonly reported with codeine use [, ]. This improved tolerability makes it a suitable option for patients of all ages, including children.

Q4: What is the chemical structure of Levocloperastine Fendizoate and are there any studies on its absolute configuration?

A4: Levocloperastine Fendizoate is a salt formed between Levocloperastine, the active pharmaceutical ingredient, and Fendizoic acid. While the provided research does not explicitly detail the chemical structure of Levocloperastine, a study using single-crystal X-ray diffraction confirmed the absolute configuration of the chiral carbon atom in Levocloperastine Fendizoate as R(rectus) [].

Q5: What analytical techniques are commonly employed for the quantification of Levocloperastine in pharmaceutical formulations?

A5: Several analytical methods have been developed for the analysis of Levocloperastine in both active pharmaceutical ingredient form and finished pharmaceutical products. These methods include:

- RP-HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for the simultaneous determination of Levocloperastine Fendizoate with other active ingredients, such as Chlorpheniramine Maleate, in combined dosage forms []. This method offers high sensitivity and selectivity for accurate quantification.

- Spectrophotometry: A simple and sensitive spectrophotometric method has been developed for the determination of Levocloperastine Fendizoate in both bulk drug and pharmaceutical dosages forms []. This method relies on measuring the absorbance of the drug at its specific wavelength.

- Headspace Gas Chromatography: This technique has proven valuable for determining volatile organic impurities in Levocloperastine Fendizoate API and syrup formulations []. It allows for the sensitive detection and quantification of residual solvents, ensuring product quality and safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)